molecular formula C13H7Cl2N3O B11776764 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol

2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol

Cat. No.: B11776764
M. Wt: 292.12 g/mol
InChI Key: PSZSCWOIBBQVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are bicyclic heterocycles formed by the fusion of pyridine and pyrimidine rings, creating a rigid planar structure conducive to interactions with biological targets. This scaffold has been extensively studied for its broad-spectrum pharmacological activities, including antitumor, antibacterial, and antiviral properties. The structural versatility of pyridopyrimidines allows for substitutions at multiple positions, enabling fine-tuning of electronic and steric properties to enhance binding affinity and selectivity. For instance, chlorine substituents are frequently incorporated to improve metabolic stability and target engagement, as seen in kinase inhibitors targeting ABL, PI3K, and mTOR pathways.

Significance of 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol

The specific compound 2-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)phenol (molecular formula: C₁₃H₇Cl₂N₃O; molecular weight: 292.12 g/mol) distinguishes itself through its dichloro and phenolic substituents. The chlorine atoms at the 2- and 4-positions likely enhance hydrophobic interactions with enzyme active sites, while the phenolic group at the 7-position may participate in hydrogen bonding or π-stacking with residues in topoisomerase or kinase domains. Preliminary studies on analogous compounds suggest that such structural features correlate with dual topoisomerase I/II inhibition and antiproliferative activity in cancer cell lines, positioning this derivative as a candidate for further mechanistic exploration.

Historical Context and Development

The development of pyridopyrimidine derivatives traces back to early efforts in optimizing fused heterocycles for anticancer applications. The synthesis of 2-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)phenol builds upon advancements in cross-coupling reactions and nucleophilic aromatic substitutions, which enable precise functionalization of the core scaffold. For example, palladium-catalyzed methods have been employed to introduce aryl groups at the 4-position of pyrido[3,4-d]pyrimidines, a strategy that could be adapted for synthesizing the title compound. The incorporation of chlorine atoms and phenolic moieties reflects a broader trend in medicinal chemistry to balance lipophilicity and polarity, improving drug-like properties and reducing off-target effects.

Research Objectives

Current research aims to:

  • Elucidate the compound’

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7Cl2N3O

Molecular Weight

292.12 g/mol

IUPAC Name

2-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)phenol

InChI

InChI=1S/C13H7Cl2N3O/c14-11-8-5-6-9(7-3-1-2-4-10(7)19)16-12(8)18-13(15)17-11/h1-6,19H

InChI Key

PSZSCWOIBBQVMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=NC(=N3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis of 7-Chloro-2,4-dichloropyrido[2,3-d]pyrimidine

The precursor 7-chloro-2,4-dichloropyrido[2,3-d]pyrimidine serves as a critical intermediate. Its preparation mirrors methods for analogous pyrido[3,4-d]pyrimidines, where phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides:

Pyrido[2,3-d]pyrimidine-2,4,7-triol+POCl3DIEA, toluene2,4,7-Trichloropyrido[2,3-d]pyrimidine\text{Pyrido[2,3-d]pyrimidine-2,4,7-triol} + \text{POCl}_3 \xrightarrow{\text{DIEA, toluene}} \text{2,4,7-Trichloropyrido[2,3-d]pyrimidine}

Reaction Conditions :

  • Solvent : Toluene

  • Base : N,N-Diisopropylethylamine (DIEA)

  • Temperature : Reflux (130°C)

  • Yield : 82%

Hydrolysis of Methoxy Precursors

An alternative route involves demethylation of a methoxy intermediate. This two-step approach mitigates competing substitutions at C-2 and C-4.

Synthesis of 7-Methoxy-2,4-dichloropyrido[2,3-d]pyrimidine

Methoxy groups are introduced via SnAr using sodium methoxide, followed by selective chlorination:

7-Hydroxypyrido[2,3-d]pyrimidinePOCl3,DIEA7-Methoxy-2,4-dichloropyrido[2,3-d]pyrimidine\text{7-Hydroxypyrido[2,3-d]pyrimidine} \xrightarrow{\text{POCl}_3, \text{DIEA}} \text{7-Methoxy-2,4-dichloropyrido[2,3-d]pyrimidine}

Chlorination Data :

  • Reagent : POCl₃

  • Base : DIEA

  • Solvent : Toluene

  • Yield : 41–82%

Demethylation with Boron Tribromide (BBr₃)

The methoxy group is cleaved under anhydrous conditions to yield the phenol:

7-Methoxy-2,4-dichloropyrido[2,3-d]pyrimidineBBr3,DCM2-(2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl)phenol\text{7-Methoxy-2,4-dichloropyrido[2,3-d]pyrimidine} \xrightarrow{\text{BBr}_3, \text{DCM}} \text{2-(2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl)phenol}

Reaction Profile :

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : 70–85% (estimated from analogous systems)

Palladium-Catalyzed Coupling Reactions

While less common for C–O bond formation, Suzuki-Miyaura coupling offers a route to install aryl groups. However, this method requires pre-functionalized starting materials.

Synthesis of 7-Boronic Acid Pyrido[2,3-d]pyrimidine

A boronic ester at C-7 enables coupling with bromophenols:

7-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine+PinacolboranePd(dppf)Cl27-Boronic acid pinacol ester\text{7-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine} + \text{Pinacolborane} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{7-Boronic acid pinacol ester}

Coupling with 2-Bromophenol :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base : Sodium carbonate (Na₂CO₃)

  • Solvent : Ethanol/water/toluene

  • Yield : 67%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
SnAr with Phenoxide High regioselectivity; minimal side productsRequires anhydrous conditions; long reaction times63–67%
Hydrolysis of Methoxy Avoids competing substitutionsDemethylation step adds complexity70–85%
Coupling Reactions Versatile for diverse aryl groupsLow efficiency for C–O bonds; costly catalysts50–67%

Mechanistic Insights and Challenges

Electronic Effects on Reactivity

The pyrido[2,3-d]pyrimidine core’s electron deficiency directs nucleophiles to the most activated positions. Quantum mechanical calculations suggest C-7 is less electrophilic than C-2 and C-4 due to resonance effects, necessitating harsher conditions for substitution.

Competing Hydrolysis

In aqueous basic media, chlorine atoms at C-2 and C-4 may hydrolyze to hydroxyl groups, as observed in pyrido[3,4-d]pyrimidines:

2,4-Dichloropyrido[2,3-d]pyrimidineNaOH, THF/H2O2,4-Dihydroxypyrido[2,3-d]pyrimidine\text{2,4-Dichloropyrido[2,3-d]pyrimidine} \xrightarrow{\text{NaOH, THF/H}_2\text{O}} \text{2,4-Dihydroxypyrido[2,3-d]pyrimidine}

Mitigation Strategy : Use aprotic solvents (e.g., DMF) and controlled stoichiometry of phenoxide .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SnAr) Reactions

The 2,4-dichloro groups on the pyridopyrimidine ring undergo nucleophilic substitution with diverse nucleophiles. Reaction kinetics and selectivity depend on solvent polarity, base strength, and temperature ( ).

Key Reactions:

  • Amination
    Treatment with primary/secondary amines (e.g., morpholine derivatives) in DMSO at 80°C replaces chlorine atoms with amine groups. For example:

    2,4-dichloro-pyridopyrimidine+R-NH2DMSO, 80°C2-amino-4-R-pyridopyrimidine+2HCl\text{2,4-dichloro-pyridopyrimidine} + \text{R-NH}_2 \xrightarrow{\text{DMSO, 80°C}} \text{2-amino-4-R-pyridopyrimidine} + 2\text{HCl}

    Yields range from 47% to 98% depending on the amine’s steric and electronic properties .

  • Thiol Substitution
    Reaction with thiols (e.g., benzyl mercaptan) in DCM/NEt₃ at 25°C selectively substitutes the C4 chlorine:

    2,4-dichloro-pyridopyrimidine+Ar-SHDCM, NEt₃2-Cl-4-SAr-pyridopyrimidine+HCl\text{2,4-dichloro-pyridopyrimidine} + \text{Ar-SH} \xrightarrow{\text{DCM, NEt₃}} \text{2-Cl-4-SAr-pyridopyrimidine} + \text{HCl}

    Reported yields: 60–85% .

  • Azide Incorporation
    Sodium azide (NaN₃) in DMF at 100°C replaces chlorine with azide groups, forming intermediates for click chemistry:

    2,4-dichloro-pyridopyrimidine+2NaN32,4-diazido-pyridopyrimidine+2NaCl\text{2,4-dichloro-pyridopyrimidine} + 2\text{NaN}_3 \rightarrow \text{2,4-diazido-pyridopyrimidine} + 2\text{NaCl}

    Conversion efficiency: >90% .

Tautomerization and Stability

The compound exhibits azide-tetrazole tautomerism in solution, with equilibrium favoring the tetrazole form (ΔG = −3.33 to −7.52 kJ/mol). This tautomerization impacts reactivity in subsequent transformations ( ):

TautomerΔH (kJ/mol)ΔS (J/mol·K)Preferred Solvent
Azide−19.92−43.74DCM
Tetrazole−48.02−143.27DMSO

Functionalization of the Phenolic Group

The phenolic -OH undergoes typical electrophilic substitution and coupling reactions:

  • O-Alkylation
    Reacts with alkyl halides (e.g., methyl iodide) in K₂CO₃/acetone to form ether derivatives:

    Ph-OH+R-XK2CO3Ph-O-R+KX\text{Ph-OH} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ph-O-R} + \text{KX}

    Yields: 70–85%.

  • Acylation
    Acetic anhydride in pyridine acetylates the phenolic group:

    Ph-OH+(CH3CO)2OPh-O-CO-CH3+CH3COOH\text{Ph-OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Ph-O-CO-CH}_3 + \text{CH}_3\text{COOH}

    Conversion: >95%.

Catalytic Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction
    Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis:

    2-Cl-pyridopyrimidine+Ar-B(OH)2Pd(0)2-Ar-pyridopyrimidine+B(OH)3\text{2-Cl-pyridopyrimidine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{2-Ar-pyridopyrimidine} + \text{B(OH)}_3

    Typical yields: 65–80% .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it induces apoptosis in human cancer cells through the activation of caspases and modulation of cell cycle progression. These findings suggest its potential as a lead compound for developing new anticancer drugs .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Studies reveal that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways . This property makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Experimental models have shown that it can significantly reduce inflammation markers in animal models of inflammatory diseases. The compound appears to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal detailed the synthesis and evaluation of various derivatives of this compound for anticancer activity. The lead compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of several pyrimidine derivatives, this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics. The study highlighted its mechanism of action involving membrane disruption .

Case Study 3: Inflammation Reduction

Research investigating the anti-inflammatory effects of this compound utilized a mouse model to evaluate its efficacy in reducing paw edema induced by carrageenan. Results showed a significant reduction in swelling compared to control groups, supporting its therapeutic potential in inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key structural analogues of this compound include derivatives with substitutions on the pyrido[2,3-d]pyrimidine core or modifications to the aryl/heteroaryl appendages. Below is a comparative analysis:

Table 1: Comparison of Structural and Functional Features
Compound Name Core Substituents Key Functional Groups Biological Relevance
2-(2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl)phenol 2-Cl, 4-Cl Phenol (-OH) Kinase inhibition (inferred)
[5-(2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl]methanol (AZD8055) 2,4-Bis(morpholino) Methoxy (-OCH₃), Benzyl alcohol (-CH₂OH) mTOR inhibitor (IC₅₀ = 0.8 nM)
6-(2,4-Di(trifluoromethyl)phenyl)-2,4-di(4-methoxyphenyl)-7-methylpyrrolo[2,3-d]pyrimidine 2,4-Di(trifluoromethyl) Methoxyphenyl (-OCH₃), Methyl Not specified; likely enzyme modulation
4-Amino-1-(2-chlorophenyl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one 7-CF₃, 2-Cl Amino (-NH₂), Chlorophenyl MAT2A inhibitor (preclinical)

Physicochemical and Pharmacokinetic Properties

  • Electron-Withdrawing Effects : The 2,4-dichloro substitution in the target compound increases electron deficiency, enhancing interactions with nucleophilic residues in enzyme active sites. In contrast, trifluoromethyl groups (e.g., in ) provide strong electron-withdrawing effects and metabolic stability but reduce solubility .
  • Solubility: The phenol group in the target compound improves water solubility compared to nonpolar substituents like methyl or trifluoromethyl groups in analogues . However, AZD8055’s morpholino and methoxy groups further enhance solubility and oral bioavailability .
  • Metabolic Stability: Fluorinated derivatives (e.g., ) exhibit increased resistance to cytochrome P450 oxidation, whereas the dichloro-phenol structure may undergo glucuronidation or sulfation, affecting half-life .

Q & A

Q. Methodological Answer :

  • HPLC : Assess purity (≥98%) using C18 reverse-phase columns with UV detection at 254 nm .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • Mass Spectrometry : Validate molecular weight (e.g., 429.27 g/mol for PD-180970) with ESI-MS .
  • Stability Testing : Perform accelerated degradation studies under varying pH and temperature to identify labile groups (e.g., phenol hydroxyl) .

Advanced: How does the compound’s electronic configuration influence its bioactivity as a kinase inhibitor?

Methodological Answer :
The dichlorophenyl and pyridopyrimidine moieties contribute to π-π stacking and hydrogen bonding with kinase ATP-binding pockets. Key factors include:

  • Electron-Withdrawing Effects : The 2,4-dichloro groups enhance electrophilicity, improving binding to conserved lysine residues (e.g., in EGFR or VEGFR2) .
  • Solubility Optimization : Introduce polar substituents (e.g., morpholino groups) to balance lipophilicity (logP 2.5–3.5) and cell permeability .
  • Docking Studies : Use AutoDock Vina to simulate binding affinities and validate with enzymatic assays (IC₅₀ values < 100 nM) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors .
  • Emergency Response : For inhalation/ingestion, administer activated charcoal and seek immediate medical attention (H303/H313/H333 hazard codes) .

Advanced: How can environmental fate studies be designed to assess the compound’s ecotoxicological impact?

Methodological Answer :
Adopt a tiered approach per INCHEMBIOL guidelines :

  • Phase 1 (Lab) : Measure hydrolysis half-life (t₁/₂) at pH 4–9 and photodegradation under UV light.
  • Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems using OECD 301/302 tests.
  • Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .
    Report results using REACH-compliant risk quotients (RQ = PEC/PNEC).

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data?

Q. Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (CYP450 assays) to identify bioavailability issues .
  • Tissue Distribution : Use radiolabeled analogs (¹⁴C or ³H) to track compound localization in animal models .
  • Dose-Response Modeling : Apply Hill coefficients to differentiate target-specific effects from off-target toxicity .

Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?

Q. Methodological Answer :

  • LogP/Degree of Ionization : Use MarvinSketch or ACD/Labs to estimate partition coefficients and pKa values .
  • Solubility : Apply the General Solubility Equation (GSE) with melting point data (if available) .
  • ADMET Prediction : Utilize SwissADME or ADMETlab 2.0 for bioavailability and toxicity screening .

Advanced: What strategies optimize multi-target drug design using pyridopyrimidine scaffolds?

Q. Methodological Answer :

  • Scaffold Hopping : Modify the phenol group to thiophenol or aminophenol for varied kinase selectivity .
  • Hybridization : Conjugate with known pharmacophores (e.g., morpholino groups) to enhance dual inhibition (e.g., kinase + phosphatase activity) .
  • Polypharmacology Networks : Construct target interaction maps using ChEMBL or BindingDB to prioritize synergistic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.